molecular formula C8H6ClN3O2 B1366426 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 675111-88-3

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No.: B1366426
CAS No.: 675111-88-3
M. Wt: 211.6 g/mol
InChI Key: ORQOQCPMNZFHHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position.

Biochemical Analysis

Biochemical Properties

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, this compound can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to changes in gene expression, affecting the production of proteins that are essential for various cellular functions. Furthermore, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of kinase activity, which affects phosphorylation events within the cell . This compound can bind to the active site of kinases, preventing them from interacting with their substrates. Additionally, this compound can induce conformational changes in proteins, altering their function and stability . These molecular interactions can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its biological activity. Long-term exposure to this compound can also result in adaptive cellular responses, such as changes in gene expression and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinase activity and alter cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as cell death and tissue damage . These adverse effects are likely due to the compound’s ability to disrupt multiple cellular pathways simultaneously. Threshold effects have also been observed, where a certain dosage is required to achieve a noticeable biological effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in the synthesis and degradation of nucleotides, affecting the overall nucleotide pool within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at the target sites. Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins to regulate gene expression . Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functional group modifications. One common method starts with the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and carboxylic acid group enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

4-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-12-7-4(3-11-12)6(9)5(2-10-7)8(13)14/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQOQCPMNZFHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466519
Record name 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675111-88-3
Record name 4-CHLORO-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.